

Ophiobolin G: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ophiobolin G

Cat. No.: B15347042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin G is a member of the ophiobolin family, a class of sesterterpenoid natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] First isolated from the fungus *Aspergillus ustus*, **Ophiobolin G** and its analogs have garnered significant interest within the scientific community due to their diverse biological activities, particularly their potent cytotoxic effects against various cancer cell lines.[2] This technical guide provides a comprehensive review of the current literature on **Ophiobolin G**, with a focus on its biological activity, isolation, and putative mechanisms of action.

Chemical Structure

Ophiobolin G is characterized by a fused tricyclic ring system with a side chain at C12. The core structure features a trans-fused A/B ring system and a cis double bond between C16 and C17, which is an unusual feature compared to other fungal ophiobolins.[2] The chemical formula for **Ophiobolin G** is $C_{25}H_{34}O_2$. [2]

Biological Activity: Cytotoxicity

Recent studies have focused on the cytotoxic properties of **Ophiobolin G** derivatives, particularly 14,15-dehydro-6-epi-**ophiobolin G** and 14,15-dehydro-**ophiobolin G**, which have

been isolated from the marine fungus *Aspergillus flocculosus*.^[3] These compounds have demonstrated potent growth inhibitory (GI₅₀) activity against a panel of human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the 50% growth inhibitory concentrations (GI₅₀) of 14,15-dehydro-ophiobolin derivatives against various cancer cell lines, as determined by the sulforhodamine B (SRB) assay.

Compound	HCT-15 (Colon)	NUGC-3 (Gastric)	NCI-H23 (Lung)	ACHN (Renal)	PC-3 (Prostate)	MDA-MB-231 (Breast)
14,15-dehydro-6-epi-ophiobolin G	0.20 µM	0.14 µM	0.19 µM	0.19 µM	0.18 µM	0.21 µM
14,15-dehydro-ophiobolin G	0.28 µM	0.22 µM	0.26 µM	0.25 µM	0.24 µM	0.29 µM

Data extracted from "New Ophiobolin Derivatives from the Marine Fungus *Aspergillus flocculosus* and Their Cytotoxicities against Cancer Cells".^[3]

Experimental Protocols

Isolation of 14,15-dehydro-ophiobolin G Derivatives from *Aspergillus flocculosus*

The following is a general protocol for the isolation of **ophiobolin G** derivatives from the marine fungus *Aspergillus flocculosus*, based on published methods.^[3]

1. Fungal Cultivation and Extraction:

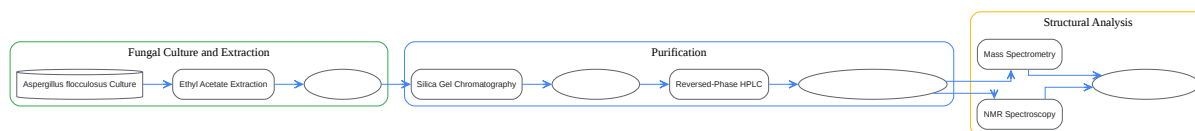
- The marine fungus *Aspergillus flocculosus* is cultured in a suitable liquid medium (e.g., potato dextrose broth) at 28°C for 2-3 weeks.
- The culture broth is then extracted with an organic solvent such as ethyl acetate.
- The organic extract is concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

- The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions.
- Fractions showing biological activity are further purified using reversed-phase high-performance liquid chromatography (HPLC) with a methanol-water gradient to isolate the pure compounds.

3. Structure Elucidation:

- The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).^[3]



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and identification of **Ophiobolin G** derivatives.

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity.^[4]

1. Cell Plating:

- Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

- Cells are treated with various concentrations of **Ophiobolin G** or its derivatives and incubated for 48-72 hours.

3. Cell Fixation:

- The culture medium is removed, and cells are fixed by adding 100 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

4. Staining:

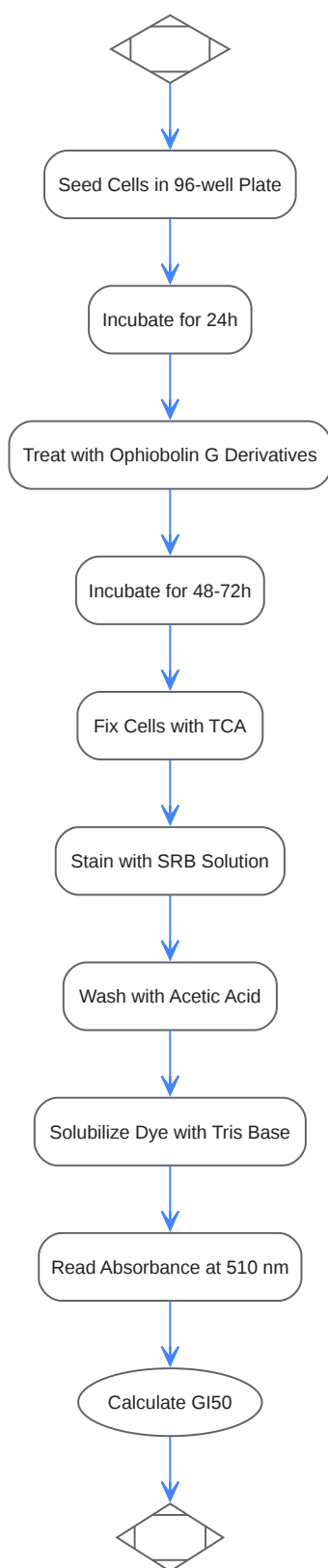
- The TCA is removed, and the plates are washed with water and air-dried.
- 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

5. Washing and Solubilization:

- Unbound dye is removed by washing four times with 1% acetic acid.
- The plates are air-dried, and 200 μ L of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

6. Absorbance Measurement:

- The absorbance is read at 510 nm using a microplate reader. The GI₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.



[Click to download full resolution via product page](#)

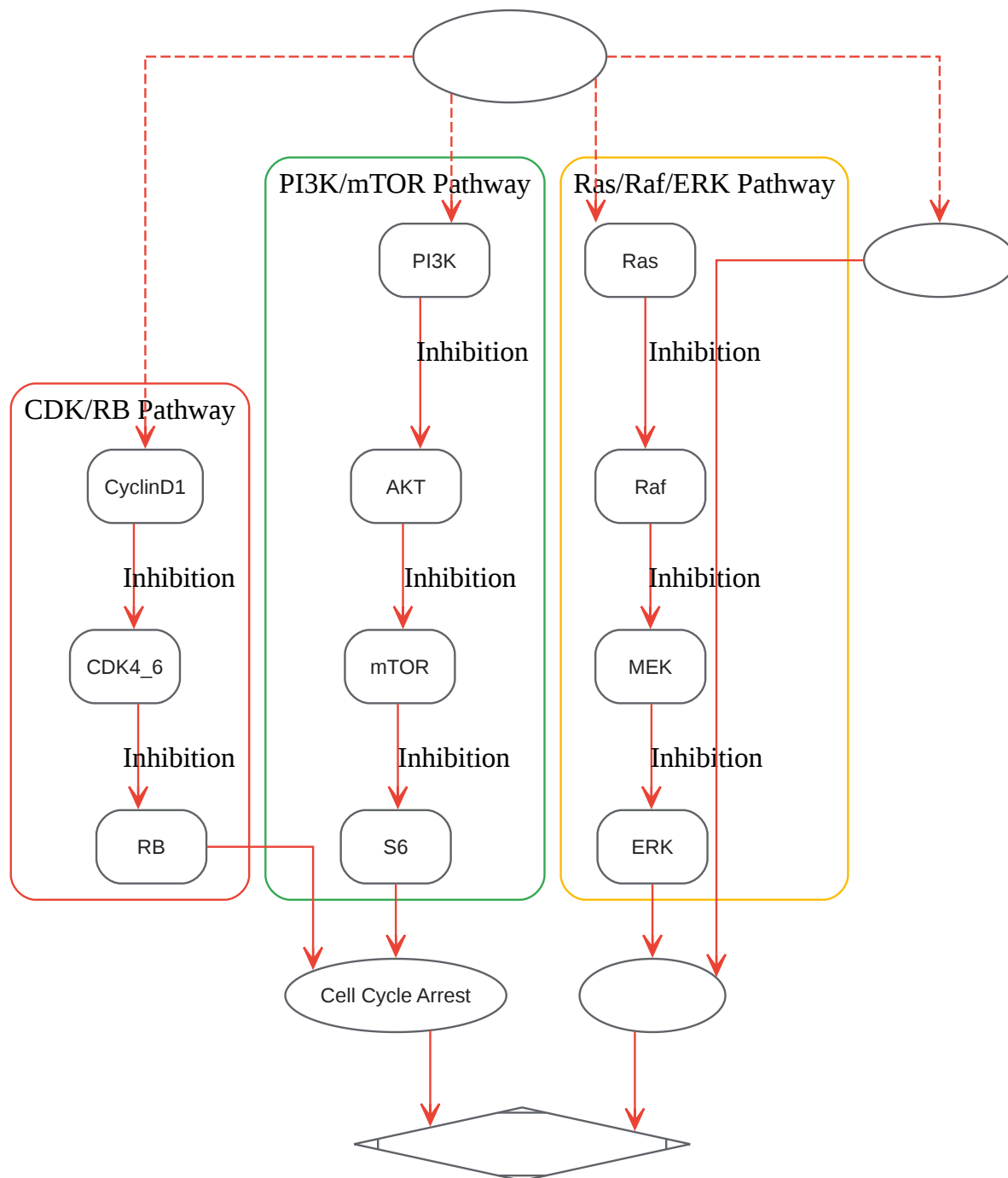
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for **Ophiobolin G** has not yet been fully elucidated. However, studies on other members of the ophiobolin family, such as Ophiobolin A and Ophiobolin O, provide insights into potential pathways that may also be relevant for **Ophiobolin G**.

Research on Ophiobolin A has shown that its anticancer activity is associated with the simultaneous inhibition of multiple oncogenic signaling pathways, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[1] Ophiobolin A has also been reported to induce endoplasmic reticulum (ER) stress, leading to cancer cell death.[2] Furthermore, Ophiobolin O has been shown to induce G1 phase cell cycle arrest in breast cancer cells through the AKT/GSK3 β /Cyclin D1 signaling pathway.[4]

Given the structural similarities within the ophiobolin family, it is plausible that **Ophiobolin G** exerts its cytotoxic effects through a combination of these mechanisms. However, further research is required to confirm the specific molecular targets and signaling pathways modulated by **Ophiobolin G**.



[Click to download full resolution via product page](#)

Caption: Putative signaling pathways affected by the opiobolin family of compounds.

Conclusion and Future Directions

Ophiobolin G and its derivatives represent a promising class of natural products with significant anticancer potential. The potent cytotoxic activity against a range of cancer cell lines highlights the need for further investigation into their therapeutic applications. Future research should focus on:

- Elucidating the specific molecular targets and signaling pathways of **Ophiobolin G**. This will be crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.
- Conducting in vivo studies to evaluate the efficacy and safety of **Ophiobolin G** and its derivatives in animal models of cancer.
- Developing a total synthesis of **Ophiobolin G** to enable the production of larger quantities for preclinical and clinical studies and to facilitate structure-activity relationship (SAR) studies.

The continued exploration of **Ophiobolin G** and its analogs holds significant promise for the development of novel anticancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- To cite this document: BenchChem. [Ophiobolin G: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15347042#literature-review-of-ophiobolin-g\]](https://www.benchchem.com/product/b15347042#literature-review-of-ophiobolin-g)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com